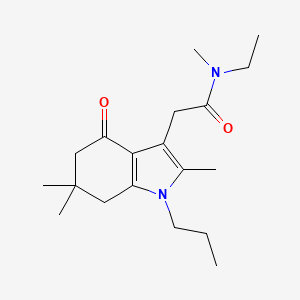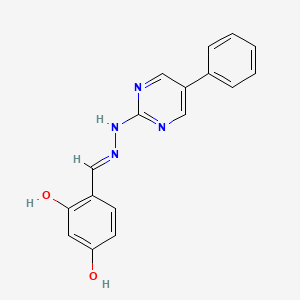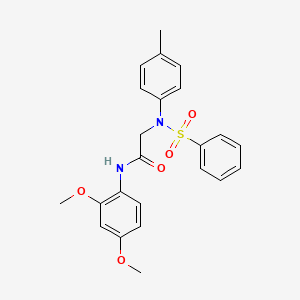
4-(1-acetyl-4-piperidinyl)-2-(4-methylpentyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-acetyl-4-piperidinyl)-2-(4-methylpentyl)morpholine, commonly known as MPPM, is a synthetic compound that belongs to the family of morpholines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
作用機序
The mechanism of action of MPPM is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the opioid, serotonin, and noradrenaline systems. MPPM has been shown to bind to the mu-opioid receptor and inhibit the release of substance P, a neuropeptide involved in pain transmission. Additionally, MPPM has been reported to increase the levels of serotonin and noradrenaline in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MPPM has been shown to have several biochemical and physiological effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, MPPM has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the main advantages of MPPM is its potent antinociceptive and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation in animal models. Moreover, MPPM has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of MPPM is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of MPPM. One of the main directions is the development of new analgesic drugs based on the structure of MPPM. Moreover, further research is needed to elucidate the mechanism of action of MPPM and its effects on different neurotransmitter systems. Additionally, the use of MPPM in combination with other drugs or therapies should be explored to enhance its therapeutic potential. Finally, the development of novel formulations of MPPM with improved solubility and bioavailability may further enhance its use in experimental settings.
Conclusion:
In conclusion, MPPM is a synthetic compound with promising applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent antinociceptive and anti-inflammatory effects, anxiolytic and antidepressant effects, and low toxicity make it a valuable tool for studying pain and inflammation in animal models and a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of MPPM and its potential applications in different therapeutic areas.
合成法
The synthesis of MPPM involves the reaction of 4-methylpentan-2-one with piperidine, followed by the reaction with morpholine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure MPPM. This synthesis method has been reported in several scientific publications, and it is considered a reliable and efficient method to obtain MPPM.
科学的研究の応用
MPPM has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models, making it a promising candidate for the development of new analgesic drugs. Moreover, MPPM has been reported to have anxiolytic and antidepressant effects, highlighting its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
1-[4-[2-(4-methylpentyl)morpholin-4-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-14(2)5-4-6-17-13-19(11-12-21-17)16-7-9-18(10-8-16)15(3)20/h14,16-17H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNIYEYTHZESNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Acetyl-4-piperidinyl)-2-(4-methylpentyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)

![2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B6124497.png)

![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6124548.png)
![1-ethyl-4-{[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6124550.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
